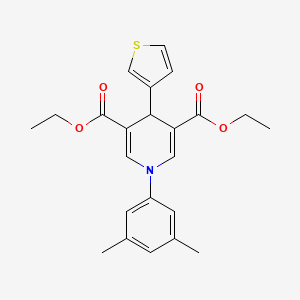
Diethyl 1-(3,5-dimethylphenyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, dimethylphenyl, and thiophene groups. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Vorbereitungsmethoden
The synthesis of 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The key steps include:
Formation of the dihydropyridine ring: This can be achieved through the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule. Halogenation and alkylation are common substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Dihydropyridine derivatives are known for their antihypertensive properties, and this compound may have similar therapeutic applications.
Industry: It is used in the development of new materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.
Vergleich Mit ähnlichen Verbindungen
Compared to other dihydropyridine derivatives, 3,5-DIETHYL 1-(3,5-DIMETHYLPHENYL)-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which may confer distinct chemical and biological properties. Similar compounds include:
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another antihypertensive agent with a longer duration of action.
Felodipine: Known for its high vascular selectivity and efficacy in treating high blood pressure.
Each of these compounds has unique structural features that influence their pharmacological profiles and therapeutic uses.
Eigenschaften
Molekularformel |
C23H25NO4S |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
diethyl 1-(3,5-dimethylphenyl)-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H25NO4S/c1-5-27-22(25)19-12-24(18-10-15(3)9-16(4)11-18)13-20(23(26)28-6-2)21(19)17-7-8-29-14-17/h7-14,21H,5-6H2,1-4H3 |
InChI-Schlüssel |
XSFGIILXPRSZIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CSC=C2)C(=O)OCC)C3=CC(=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11210251.png)
![N-(2-Chloro-4-methylphenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11210264.png)
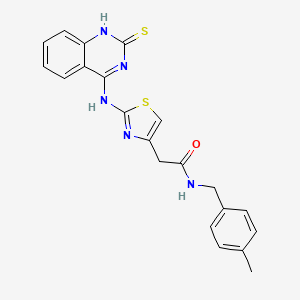
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11210268.png)

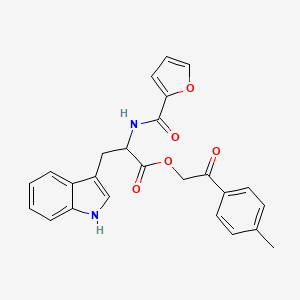
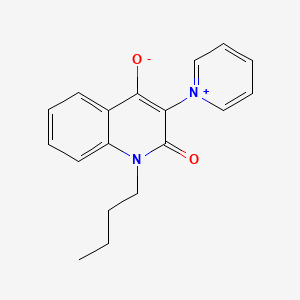
![N-(4-methoxyphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11210285.png)
![N-(4-ethylbenzyl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11210288.png)
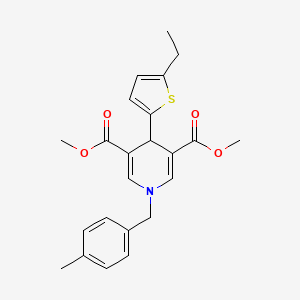
![N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210307.png)
![7-(1,3-benzodioxol-5-yl)-N-pentylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11210308.png)
![1-(3-chloro-4-methylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11210309.png)
